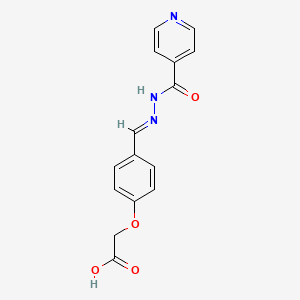
2-(4-((1e)-((Pyridin-4-ylformamido)imino)methyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for (4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENOXY)ACETIC ACID are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents . Industrial production methods for this compound are not well-established, indicating its primary use in research rather than large-scale manufacturing .
Chemical Reactions Analysis
(4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENOXY)ACETIC ACID has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENOXY)ACETIC ACID is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
(4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENOXY)ACETIC ACID can be compared with other similar compounds, such as:
(2-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENOXY)ACETIC ACID: This compound has a similar structure but differs in the position of the isonicotinoylcarbohydrazonoyl group.
Phenoxyacetic Acid Derivatives: These compounds share the phenoxyacetic acid structure but have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C15H13N3O4 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H13N3O4/c19-14(20)10-22-13-3-1-11(2-4-13)9-17-18-15(21)12-5-7-16-8-6-12/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9+ |
InChI Key |
NAGSEOXZAYUEJX-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)OCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















